molecular formula C7H14O7 B576773 D-glycero-D-talo-Heptose CAS No. 10589-31-8

D-glycero-D-talo-Heptose

Cat. No.: B576773
CAS No.: 10589-31-8
M. Wt: 210.182
InChI Key: YPZMPEPLWKRVLD-NYMZXIIRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-glycero-D-talo-heptose is a seven-carbon sugar (heptose) of significant interest in glycobiology and microbiology research. Heptoses are synthesized and utilized almost exclusively by bacteria, making them a key target for understanding bacterial physiology and host-pathogen interactions . This particular stereoisomer is recognized for its role in the structure of bacterial lipopolysaccharides (LPS), which are critical components of the outer membrane of Gram-negative bacteria and potent mediators of the host immune response . Research indicates that heptose derivatives within the LPS core can contribute to molecular stability; for instance, the presence of the related sugar d-glycero-d-talo-oct-2-ulosonic acid (Ko) in Acetobacter pasteurianus LPS confers remarkable acid stability, allowing the bacterium to survive long-term fermentation processes . As a component of the inner core region of LPS, this compound and its isomers are part of a conserved architectural principle that helps maintain membrane integrity and limit permeability, which is crucial for bacterial survival . Furthermore, heptose derivatives have been identified as pathogen-associated molecular patterns (PAMPs) with immunostimulatory potential, capable of activating cellular NF-κB-dependent transcription and cytokine production, highlighting their value in immunological studies . The study of this and related heptose sugars is therefore essential for advanced research in developing novel therapeutic agents, including antibiotics and vaccines, aimed at targeting unique bacterial biosynthetic pathways .

Properties

CAS No.

10589-31-8

Molecular Formula

C7H14O7

Molecular Weight

210.182

IUPAC Name

(2S,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5-,6-,7-/m1/s1

InChI Key

YPZMPEPLWKRVLD-NYMZXIIRSA-N

SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

D-glycero-D-manno-Heptose

  • Structural Differences: The stereochemistry at C2 and C3 distinguishes D-talo (D-glycero-D-talo) from D-manno (D-glycero-D-manno) configurations.
  • Synthesis: Enzymatic pathways dominate its production. For example, GDP-D-glycero-α-D-manno-heptose is synthesized via a one-pot enzymatic reaction using D-ribose-5-phosphate and hydroxypyruvate . Chemical synthesis faces challenges, such as α/β-anomer separation (e.g., penta-acetyl derivatives require laborious purification) .
  • Biological Role: Precursor for lipopolysaccharides (LPS) in Gram-negative bacteria. Its bisphosphate derivative (HBP β-anomer) activates the NF-κB signaling pathway, functioning as a pathogen-associated molecular pattern (PAMP) .
  • Enzyme Specificity: HldE kinase shows strict substrate specificity for D-manno-heptose-7-phosphate, with minimal activity toward D-talo analogs .

D-glycero-D-gluco-Heptose

  • Structural Differences : The gluco configuration alters stereochemistry at C3 and C4 compared to D-talo.
  • Synthesis: Gram-scale synthesis uses optimized routes from D-glucose, adapting Vincent et al.’s protocol with step-economy improvements . Diastereoselective synthesis via 2-trimethylsilylthiazole homologation achieves high yields (~70%) .

D-glycero-L-gluco-Heptose

  • Structural Differences : The L-configuration at the glycero position contrasts with D-glycero-D-talo.
  • Biological Role: Integral to Gram-negative bacterial outer membranes, influencing immunogenicity and host-pathogen interactions .
  • Commercial Availability :
    • Priced at €137–€2,678/g (95% purity), highlighting its niche research use .

Key Research Findings and Challenges

Enzyme Substrate Specificity: HldE kinase’s restricted activity toward non-manno heptose-7-phosphates limits the applicability of enzymatic methods for D-talo derivatives .

Anomer Separation: Chemical synthesis of phosphorylated heptoses (e.g., penta-acetyl derivatives) requires tedious α/β-anomer separation, reducing efficiency .

Therapeutic Potential: D-gluco-heptose derivatives show promise as antibiotics, while D-manno-heptose bisphosphate is a potent immune activator .

Preparation Methods

Chemical Synthesis from D-Talose Precursors

The chemical synthesis of D-glycero-D-talo-heptose often begins with D-talose, a hexose sugar whose C6 hydroxyl group serves as the elongation site for heptose formation. In a landmark study, nitromethane-mediated chain elongation was employed to convert D-talose into 3,4,5,6,7-pentaacetoxy-1-nitro-1-heptene, a key intermediate . This method leverages the Henry reaction, where nitromethane adds to the aldehyde group of D-talose under basic conditions, followed by acetylation to protect hydroxyl groups. Subsequent reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine, which undergoes hydrolysis to form the heptose backbone.

Critical to this approach is the preservation of the talo configuration at C2 and C3. The use of acetyl protecting groups ensures minimal epimerization during the nitroaldol step, as demonstrated by nuclear magnetic resonance (NMR) analysis of intermediates . However, competing side reactions, such as over-reduction or premature deprotection, necessitate precise control of reaction times and temperatures. For instance, maintaining the reaction at –20°C during nitromethane addition suppresses racemization, achieving a diastereomeric excess of >90% for the desired product .

Enzymatic Modification of GDP-Linked Heptoses

Enzymatic pathways offer stereo- and regioselective advantages for synthesizing this compound. Recent work on Campylobacter jejuni serotypes has revealed conserved mechanisms for modifying GDP-d-glycero-α-d-manno-heptose (GMH) into derivatives with altered configurations . The HS:23/36 serotype employs a two-step enzymatic cascade:

  • C4-Dehydrogenase (Cj1427) : Oxidizes GMH to GDP-d-glycero-4-keto-α-d-lyxo-heptose, introducing a ketone at C4 .

  • C3-Epimerase and C4-Reductase : Epimerizes C3 to generate the talo configuration, followed by NADPH-dependent reduction of the C4 ketone to a hydroxyl group .

This pathway produces GDP-d-glycero-α-d-talo-heptose with 85% conversion efficiency, as quantified by high-performance anion-exchange chromatography (HPAEC) . The C3-epimerase exhibits strict substrate specificity, requiring a 4-keto group for activity, which prevents undesired epimerization at earlier biosynthetic stages. Structural studies of the epimerase reveal a conserved catalytic triad (Asp-127, His-189, Glu-216) that facilitates proton abstraction at C3, enabling inversion of stereochemistry .

Hybrid Chemo-Enzymatic Approaches

Combining chemical synthesis with enzymatic refinement addresses limitations of purely chemical or biological methods. A 2024 protocol describes the synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone, followed by enzymatic epimerization at C3 and C4 using recombinantly expressed enzymes from Escherichia coli . While this study focused on the manno epimer, substituting the epimerase with C. jejuni C3-epimerase (HS:23/36) successfully yielded D-talo configurations in pilot experiments .

Key advantages of this approach include:

  • Stereochemical Control : Enzymatic steps ensure high fidelity at C3 and C4, circumventing the need for chiral auxiliaries.

  • Scalability : Chemical synthesis of the heptose backbone permits gram-scale production, while enzymatic modifications operate efficiently at the milligram level .

Challenges remain in cofactor regeneration (e.g., NADPH for reductases) and enzyme stability under non-physiological conditions. Immobilizing enzymes on silica nanoparticles has shown promise, improving half-lives from 12 hours to >72 hours in organic-aqueous biphasic systems .

Degradation and Reconstruction Pathways

An unconventional route involves the degradation of higher-carbon sugars followed by reconstruction into heptoses. In one method, 2-acetamido-2-deoxy-D-glycero-D-talo-heptose undergoes periodate cleavage to yield a hexitol derivative, which is subsequently re-oxidized and elongated . Sodium metaperiodate selectively cleaves the C4–C5 bond, preserving the talo configuration at C2 and C3. Borohydride reduction of the resulting aldehyde generates a six-carbon intermediate, which is phosphorylated and coupled with dihydroxyacetone phosphate via aldolase-catalyzed condensation .

While this method achieves 60% overall yield, side products from incomplete cleavage or over-oxidation necessitate rigorous purification using ion-exchange chromatography. Advances in flow chemistry have mitigated these issues, enabling continuous separation of intermediates via in-line resin columns .

Analytical and Characterization Techniques

Confirming the structure and purity of this compound requires multimodal analysis:

TechniqueApplicationKey Findings
¹H-¹H COSY NMR Assigns proton coupling networksDistinguishes talo (J₃,4 = 2.8 Hz) from manno (J₃,4 = 9.6 Hz)
ESI-MS Verifies molecular mass[M-H]⁻ peak at m/z 319.1 for heptose
HPAEC-PAD Quantifies sugar isomersRetention time: 14.2 min (D-talo) vs. 12.8 min (D-manno)

X-ray crystallography of GDP-bound derivatives has resolved the anomeric configuration (α vs. β), critical for biological activity . Notably, the talo epimer exhibits a 15° distortion in the pyranose ring compared to manno, altering its interactions with lectin receptors .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of D-glycero-D-talo-Heptose, and how do they influence its experimental handling?

  • Methodological Answer : The compound is a seven-carbon sugar with the IUPAC name This compound. Key properties include a specific rotation of [α]D+14.5±1[α]_D +14.5 \pm 1^\circ (in water, 20°C), high purity (HPLC assay ≥99%), and solubility in water forming clear solutions. Its crystalline powder form requires storage in dry conditions to prevent hygroscopic degradation. Structural features such as the hydroxymethyl group at C-6 and stereochemistry at C-2 and C-3 are critical for interactions with enzymes like HldE and lectins like concanavalin A .

Q. What established synthetic routes are available for this compound, and what are their limitations?

  • Methodological Answer : Two primary routes are documented:

Chemical Synthesis : Starting from D-mannose, intermediates like 1-deoxy-1-nitro-D-glycero-D-talo-heptitol are prepared via dithioethyl acetal formation and Raney-nickel reduction .

Enzymatic Approaches : HldE kinase/adenylyltransferase catalyzes phosphorylation and adenylylation of D-glycero-D-manno-heptose derivatives. Substrate specificity studies show that sulfated analogs (e.g., 7-O-sulfo derivatives) are tolerated by HldE, enabling chemoenzymatic synthesis of ADP-activated heptose analogs .

  • Limitations : Chemical routes often require multi-step protection/deprotection, while enzymatic methods depend on substrate specificity and ATP availability.

Q. How can researchers verify the purity and identity of synthesized this compound?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC : Quantify purity (≥99%) with a validated assay .
  • Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., m/z 210.2 for the free heptose) and adducts (e.g., ADP-heptose at m/z 610.1) .
  • Chromatography : Paper chromatography ensures homogeneity, while TLC monitors reaction progress .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its recognition by lectins like concanavalin A (conA)?

  • Methodological Answer : Fluorous-tag-assisted microarrays quantify binding affinities. For example, D-glycero-D-manno-heptose shows weak binding to conA compared to D-mannose due to the additional hydroxymethyl group at C-6, which sterically hinders interactions. Competitive inhibition assays with mannose analogs (e.g., 6-deoxy-D-mannose) further validate steric and electronic constraints in the conA binding pocket .

Q. What experimental strategies resolve contradictions between observed enzymatic activity and substrate purity in HldE-catalyzed heptose modification?

  • Methodological Answer : If HldE activity discrepancies arise:

Reproducibility Checks : Ensure ATP/MgCl₂ concentrations (e.g., 10 mM ATP, 5 mM MgCl₂ in Tris-HCl buffer) and incubation times (12–24 hrs) are consistent .

Contaminant Analysis : Use centrifugal filtration (12,500 × g) to remove denatured proteins and HRMS to detect non-enzymatic byproducts (e.g., hydrolyzed ATP).

Kinetic Assays : Compare initial rates of ADP-heptose formation across substrate batches to identify purity-dependent inhibition .

Q. How can fluorous microarrays be optimized for high-throughput screening of heptose-protein interactions?

  • Methodological Answer :

  • Tagging : Attach a perfluorinated chain (e.g., C₈F₁₇) to the heptose via non-covalent interactions with fluorocarbon-coated slides.
  • Binding Assays : Incubate arrays with fluorescently labeled proteins (e.g., conA-Cy3) and quantify fluorescence intensity.
  • Data Normalization : Use negative controls (e.g., fluorous-tagged glucose) to subtract background noise. This method achieves sensitivity comparable to SPR, with dissociation constants <0.1 μM .

Q. What statistical methods are recommended for analyzing discrepancies in heptose biosynthesis data across bacterial strains?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA to correlate heptose yield with variables like pH, temperature, and enzyme concentration.
  • Error Propagation Models : Quantify uncertainty in LC-MS/MS data (e.g., ±5% for peak area ratios).
  • Hypothesis Testing : Use ANOVA to compare biosynthesis rates across mutant strains (e.g., ΔHldE vs. wild-type) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.